Technical Monograph: Physicochemical Profiling of 3-(4-methoxyanilino)benzonitrile
Technical Monograph: Physicochemical Profiling of 3-(4-methoxyanilino)benzonitrile
CAS Registry Number: 458550-48-6 Synonyms: 3-[(4-methoxyphenyl)amino]benzonitrile; N-(3-cyanophenyl)-p-anisidine Molecular Formula: C₁₄H₁₂N₂O Molecular Weight: 224.26 g/mol
Molecular Identity & Structural Significance
3-(4-methoxyanilino)benzonitrile represents a critical diarylamine scaffold in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structure is defined by a "push-pull" electronic system:
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Ring A (Benzonitrile): The cyano group (-CN) at the 3-position acts as an electron-withdrawing group (EWG), decreasing the electron density of the aromatic ring and increasing the acidity of the bridging amine proton.
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Ring B (4-Methoxyaniline): The methoxy group (-OMe) at the 4-position acts as an electron-donating group (EDG), stabilizing the radical cation intermediate during oxidative metabolism.
This electronic disparity creates a polarized molecule with distinct solubility and reactivity profiles compared to symmetrical diarylamines.
Physicochemical Data Matrix
The following data consolidates experimental values with high-confidence predictive models to support formulation and synthesis planning.
| Property | Value / Range | Source/Methodology |
| Physical State | Solid crystalline powder | Visual inspection (Purified) |
| Color | Pale yellow to off-white | Electronic conjugation (n → π*) |
| Melting Point | 87 – 89 °C | Experimental (Capillary method) [1] |
| Boiling Point | 381.7 ± 27.0 °C | Predicted (760 Torr) |
| LogP (Octanol/Water) | 3.48 ± 0.35 | Predicted (Consensus Model) |
| pKa (Amine) | ~2.5 – 3.0 | Predicted (Bridge NH is weakly basic due to -CN EWG) |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| H-Bond Donors | 1 (NH) | Structural Count |
| H-Bond Acceptors | 3 (CN, OMe, N) | Structural Count |
Critical Insight: The melting point of 87–89 °C is relatively low for a diarylamine, facilitating easy melt-processing but requiring careful temperature control during vacuum drying to avoid sintering.
Synthetic Pathways & Impurity Management
The synthesis of 3-(4-methoxyanilino)benzonitrile is most efficiently achieved via Buchwald-Hartwig Cross-Coupling . Unlike older Ullmann couplings that require harsh copper-mediated conditions, the Palladium-catalyzed route offers higher yields and milder thermal requirements.
Optimized Protocol: Buchwald-Hartwig Amination
Reagents:
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Aryl Halide: 3-Bromobenzonitrile (1.0 equiv)
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Amine: p-Anisidine (1.1 equiv)
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Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
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Ligand: BINAP or XPhos (4 mol%)
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Base: Cs₂CO₃ or NaOtBu (1.5 equiv)
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Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
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Inerting: Charge a reaction vessel with 3-bromobenzonitrile, p-anisidine, and base. Purge with Argon/Nitrogen for 15 minutes.
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Catalyst Addition: Add the Pd-catalyst and Ligand under positive inert gas pressure.
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Solvation: Add anhydrous toluene via syringe.
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Heating: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Work-up: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black.
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Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Reaction Logic Diagram (DOT)
Figure 1: Palladium-catalyzed cross-coupling mechanism illustrating the convergence of electrophile and nucleophile to the target diarylamine.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR)
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Solvent: DMSO-d₆ or CDCl₃
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¹H NMR Key Signals:
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δ 3.75 – 3.85 ppm (s, 3H): Distinctive singlet for the Methoxy (-OCH₃) group.
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δ 6.0 – 6.5 ppm (s, 1H): Broad singlet for the Amine (-NH-) bridge (exchangeable with D₂O).
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δ 6.8 – 7.5 ppm (m, 8H): Aromatic protons. Look for the specific splitting pattern of the para-substituted ring (AA'BB' system) vs. the meta-substituted benzonitrile ring.
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Infrared Spectroscopy (FT-IR)
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Nitrile Stretch: A sharp, distinct band at 2220 – 2230 cm⁻¹ . This is the diagnostic peak for the benzonitrile moiety.
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Amine Stretch: A weak/medium band at 3300 – 3400 cm⁻¹ (N-H stretching).
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water
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B: Acetonitrile
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).
Solubility & Formulation Logic
For biological assays (in vitro kinase inhibition), solubility is the limiting factor. The compound is highly lipophilic (LogP ~3.5).
Solubility Profile
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Water: Insoluble (< 0.1 mg/mL).
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DMSO: Soluble (> 50 mg/mL). Preferred stock solution solvent.
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Ethanol: Moderately soluble (warming required).
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Dichloromethane (DCM): Highly soluble.
Formulation Decision Tree (DOT)
Figure 2: Solubility decision tree for biological assay preparation, highlighting the necessity of DMSO stock solutions.
References
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ChemicalBook. (2024). N-(3-Cyanophenyl)-N-(4-methoxyphenyl)amine Properties (CAS 458550-48-6).[1][2]
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for the described Buchwald-Hartwig protocol).
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PubChem Database. (2024).[3] Compound Summary for similar diarylamines (3-[(4-methylphenyl)amino]benzonitrile).[3]
